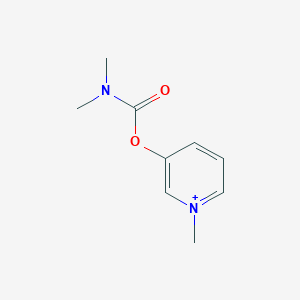
Nickel;zirconium
Overview
Description
Nickel;zirconium is a compound formed by the combination of nickel and zirconium in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and industry. The combination of nickel and zirconium results in a material that exhibits enhanced mechanical and chemical properties, making it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nickel, compd. with zirconium (1:1) can be achieved through various synthetic routes. One common method involves the reaction of nickel and zirconium powders in a controlled environment. The reaction is typically carried out at high temperatures to ensure the complete formation of the compound. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of nickel, compd. with zirconium (1:1) often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the reaction conditions, resulting in high-purity products. The use of high-purity starting materials and controlled atmospheres helps to minimize impurities and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Nickel;zirconium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions: Common reagents used in the reactions of nickel, compd. with zirconium (1:1) include oxidizing agents such as oxygen and reducing agents like hydrogen. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of nickel, compd. with zirconium (1:1) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of nickel oxide and zirconium oxide, while reduction reactions may yield metallic nickel and zirconium.
Scientific Research Applications
Nickel;zirconium has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique catalytic properties. In materials science, it is utilized in the development of advanced materials with enhanced mechanical and chemical properties. In biology and medicine, it is studied for its potential use in biomedical applications, such as implants and prosthetics, due to its biocompatibility and corrosion resistance. In industry, it is used in the production of high-performance alloys and coatings.
Mechanism of Action
The mechanism of action of nickel, compd. with zirconium (1:1) involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of strong bonds with other elements and compounds, leading to changes in the chemical and physical properties of the materials it interacts with. The specific molecular targets and pathways involved depend on the application and the chemical environment.
Comparison with Similar Compounds
Nickel;zirconium can be compared with other similar compounds, such as nickel-titanium and nickel-copper alloys. While these compounds share some similarities in terms of their mechanical and chemical properties, nickel, compd. with zirconium (1:1) is unique due to its specific combination of nickel and zirconium. This combination results in a material with enhanced properties, such as improved corrosion resistance and biocompatibility, making it suitable for a wider range of applications.
List of Similar Compounds:- Nickel-titanium (Nitinol)
- Nickel-copper alloys
- Nickel-aluminum alloys
- Nickel-chromium alloys
Properties
IUPAC Name |
nickel;zirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFLDUTBDIFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42612-06-6, 12142-92-6 | |
| Record name | Zirconium alloy, base, Zr 40-82,Ni 18-60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42612-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, compd. with zirconium (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12142-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
149.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11146-73-9 | |
| Record name | Zirconium-nickel alloy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[G]chrysene](/img/structure/B86070.png)




![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)




